N-{2-[(2,6-dinitrophenyl)sulfanyl]ethyl}aniline
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Overview
Description
N-{2-[(2,6-DINITROPHENYL)SULFANYL]ETHYL}-N-PHENYLAMINE is a complex organic compound characterized by the presence of a dinitrophenyl group, a sulfanyl linkage, and a phenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,6-DINITROPHENYL)SULFANYL]ETHYL}-N-PHENYLAMINE typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where 2,6-dinitrochlorobenzene reacts with a thiol compound to form the dinitrophenyl sulfanyl intermediate. This intermediate is then reacted with an ethylamine derivative to yield the final product. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,6-DINITROPHENYL)SULFANYL]ETHYL}-N-PHENYLAMINE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-{2-[(2,6-DINITROPHENYL)SULFANYL]ETHYL}-N-PHENYLAMINE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(2,6-DINITROPHENYL)SULFANYL]ETHYL}-N-PHENYLAMINE involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The sulfanyl linkage may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-[(2,4-DINITROPHENYL)SULFANYL]-1H-BENZIMIDAZOLE: Similar in structure but contains a benzimidazole moiety instead of a phenylamine.
2-[(2,4-DINITROPHENYL)SULFONYL]FURAN: Contains a furan ring and a sulfonyl group instead of a sulfanyl linkage.
Uniqueness
N-{2-[(2,6-DINITROPHENYL)SULFANYL]ETHYL}-N-PHENYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfanyl groups allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C14H13N3O4S |
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Molecular Weight |
319.34 g/mol |
IUPAC Name |
N-[2-(2,6-dinitrophenyl)sulfanylethyl]aniline |
InChI |
InChI=1S/C14H13N3O4S/c18-16(19)12-7-4-8-13(17(20)21)14(12)22-10-9-15-11-5-2-1-3-6-11/h1-8,15H,9-10H2 |
InChI Key |
FUYNGZOHSNYPEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCSC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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